molecular formula C7H6BrNO2S B1288486 5-(Bromoacetyl)thiophene-2-carboxamide CAS No. 68257-90-9

5-(Bromoacetyl)thiophene-2-carboxamide

Cat. No.: B1288486
CAS No.: 68257-90-9
M. Wt: 248.1 g/mol
InChI Key: UEIAQIIRSAGLJM-UHFFFAOYSA-N
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Description

5-(Bromoacetyl)thiophene-2-carboxamide, also known as BT2C, is an organic compound with a wide range of applications in scientific research. BT2C is a versatile compound that can be used in a variety of contexts, including in vivo and in vitro studies, as well as in pharmacodynamics, biochemical and physiological experiments. This compound has the potential to be used in a variety of research applications, and its advantages and limitations must be taken into consideration when considering its use.

Scientific Research Applications

Metabolic Stability and HDAC Inhibition

Research on thiophene-2-carboxamides, such as those related to 5-(Bromoacetyl)thiophene-2-carboxamide, has identified compounds with potent and selective inhibition of class II histone deacetylases (HDACs). These studies aim to develop more metabolically stable compounds to enhance cell-based activity. For example, Scarpelli et al. (2008) conducted studies to understand the metabolic stability of 5-(trifluoroacetyl)thiophene-2-carboxamides in cells, leading to the identification of more stable compounds as class II HDAC inhibitors (Scarpelli et al., 2008).

Synthesis and Anticancer Activity

Thiophene-2-carboxamide derivatives have been explored for their potential anticancer properties. Atta and Abdel‐Latif (2021) synthesized new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, demonstrating good inhibitory activity against various cancer cell lines. These findings suggest the versatility of thiophene-2-carboxamides in developing potential anticancer agents (Atta & Abdel‐Latif, 2021).

Electronic and Nonlinear Optical Properties

Gulraiz Ahmad et al. (2021) investigated the electronic and nonlinear optical properties of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, synthesized via Suzuki cross-coupling reactions. This research highlights the significance of thiophene-2-carboxamides in materials science, particularly in developing materials with potential applications in electronics and photonics (Ahmad et al., 2021).

Synthesis and Reactivity

Aleksandrov et al. (2020) demonstrated the synthesis and reactivity of 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, starting from N-(quinolin-5-yl)thiophene-2-carboxamide. Their work provides insights into the reactivity of thiophene-2-carboxamide derivatives, showcasing their potential in synthesizing novel heterocyclic compounds with varied applications (Aleksandrov et al., 2020).

Pharmaceutical Applications

The research also extends to pharmaceutical applications, where thiophene-2-carboxamide derivatives are explored for their potential in treating various diseases. For instance, Kumar Marvadi et al. (2020) synthesized novel thiophene-2-carboxamide derivatives as potent inhibitors of Mycobacterium tuberculosis, contributing to the development of new antitubercular agents (Kumar Marvadi et al., 2020).

Properties

IUPAC Name

5-(2-bromoacetyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2S/c8-3-4(10)5-1-2-6(12-5)7(9)11/h1-2H,3H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIAQIIRSAGLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)N)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608587
Record name 5-(Bromoacetyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68257-90-9
Record name 5-(Bromoacetyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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